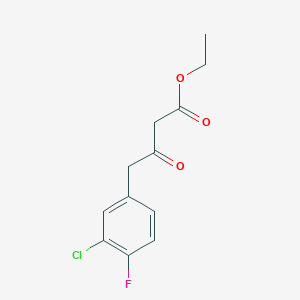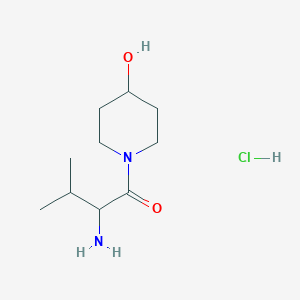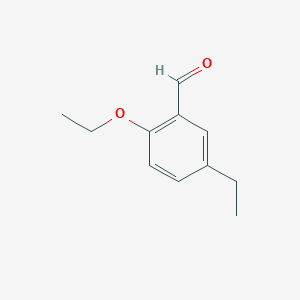
Ethyl 4-(3-chloro-4-fluorophenyl)-3-oxobutanoate
Overview
Description
The compound “Ethyl [(3-chloro-4-fluorophenyl)amino]acetate” is a laboratory chemical used in the manufacture of substances and for scientific research and development . Its molecular formula is C10H11ClFNO2 .
Molecular Structure Analysis
The molecular structure of a related compound, “3-Chloro-4-fluorophenyl isocyanate”, has been analyzed. Its molecular formula is C7H3ClFNO .Physical And Chemical Properties Analysis
The physical and chemical properties of “Ethyl [(3-chloro-4-fluorophenyl)amino]acetate” indicate that it is a solid substance . A related compound, “3-Chloro-4-fluorophenyl isocyanate”, is a clear liquid .Scientific Research Applications
Biocatalysis in Organic Synthesis :
- Ethyl 4-(3-chloro-4-fluorophenyl)-3-oxobutanoate has been used as a substrate in biocatalytic processes. For example, its reduction to ethyl (S)-4-chloro-3-hydroxybutanoate [(S)-CHBE] using Escherichia coli expressing carbonyl reductase and glucose dehydrogenase genes demonstrates its utility in the synthesis of chiral intermediates. This method highlights an efficient biocatalytic pathway with high enantiomeric excess, demonstrating the potential of microbial systems in organic synthesis (Ye et al., 2010).
Development of Novel Biocatalysts :
- Research has focused on the development of novel biocatalysts for the asymmetric reduction of Ethyl 4-(3-chloro-4-fluorophenyl)-3-oxobutanoate. This includes the discovery and characterization of new reductases from various microorganisms, which can efficiently catalyze the reduction process, offering insights into enzyme specificity and potential applications in pharmaceuticals (Ye et al., 2009).
Synthesis of Chiral Pharmaceuticals :
- This compound serves as a precursor for the synthesis of chiral drugs, particularly in the production of statins, which are used to lower cholesterol levels. The biocatalytic reduction to (S)-CHBE is crucial in creating these pharmaceutical intermediates. The high enantioselectivity and yield of this process make it a valuable method in drug synthesis (Q. Ye, P. Ouyang, Hanjie Ying, 2011).
Innovations in Green Chemistry :
- The use of ethyl 4-(3-chloro-4-fluorophenyl)-3-oxobutanoate in boric acid-catalyzed multi-component reactions highlights its role in green chemistry innovations. These reactions, conducted in aqueous media, contribute to the development of cleaner, more efficient synthetic methods (Kiyani & Ghorbani, 2015).
Chemical Characterization and Synthesis :
- Investigations into the chemical structure and synthesis of derivatives of ethyl 4-(3-chloro-4-fluorophenyl)-3-oxobutanoate, such as ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate, have been conducted. These studies include crystal structure analysis, antimicrobial and antioxidant activity assays, highlighting the compound's versatility in different chemical contexts (Kumar et al., 2016).
Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl 4-(3-chloro-4-fluorophenyl)-3-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClFO3/c1-2-17-12(16)7-9(15)5-8-3-4-11(14)10(13)6-8/h3-4,6H,2,5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYDJKZKZPBDNMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)CC1=CC(=C(C=C1)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(3-Hydroxybutyl)amino]isonicotinic acid](/img/structure/B1395009.png)
![2-[1-(2-Pyridinylmethyl)-3-pyrrolidinyl]-acetic acid](/img/structure/B1395010.png)
amino]-1-ethanol](/img/structure/B1395011.png)
![2-[(Tetrahydro-2H-pyran-4-ylmethyl)amino]-isonicotinic acid](/img/structure/B1395012.png)
![2-[(2-Hydroxy-1,1-dimethylethyl)amino]-isonicotinic acid](/img/structure/B1395016.png)
![2-[2-(Aminomethyl)(ethyl)anilino]-1-ethanol](/img/structure/B1395018.png)
![2-[3,4-Dihydro-2(1H)-isoquinolinyl]-N'-hydroxybenzenecarboximidamide](/img/structure/B1395019.png)
![2-[4-(4-Piperidinylmethyl)-1-piperazinyl]-1-ethanol dihydrochloride](/img/structure/B1395021.png)
![2-[3-Amino(methyl)-4-(methylsulfonyl)anilino]-1-ethanol](/img/structure/B1395022.png)
![2-{4-[3-Amino-4-(ethylsulfonyl)phenyl]-1-piperazinyl}-1-ethanol](/img/structure/B1395023.png)


![2-[2-(3-Piperidinyl)ethyl]-1,2,3,4-tetrahydroisoquinoline dihydrochloride](/img/structure/B1395029.png)
![2-[Methyl(tetrahydro-2H-pyran-4-ylmethyl)amino]-isonicotinic acid](/img/structure/B1395031.png)